![molecular formula C20H20N2S B3322684 Mequitazine Impurity 4 CAS No. 151129-13-4](/img/structure/B3322684.png)
Mequitazine Impurity 4
Overview
Description
Mequitazine Impurity 4 is a chemical compound with the CAS Registry number 151129-13-4 . It is categorized under impurities . It is not considered a hazardous compound .
Synthesis Analysis
The synthesis of Mequitazine, which Mequitazine Impurity 4 is related to, has been reported to be based on an efficient palladium catalyzed allylic alkylation of 1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl acetate using sodium phenothiazinate in mild conditions .
Molecular Structure Analysis
The molecular formula of Mequitazine Impurity 4 is C20H20N2S . The IUPAC name is 10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine .
Chemical Reactions Analysis
While specific chemical reactions involving Mequitazine Impurity 4 are not detailed in the search results, it’s important to note that impurities can form during or after the course of a reaction . They can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product .
Scientific Research Applications
Evaluation of Hepatic CYP2D Activity
Researchers have developed a novel SPECT imaging probe using Mequitazine for the evaluation of hepatic CYP2D activity . This probe, labeled with radioiodine, was used to assess the biological distribution and SPECT imaging in normal and CYP2D-inhibited mice .
Drug Safety and Impurity Control
Impurities in drugs can lead to safety-related product recalls . Understanding the formation of impurities like Mequitazine Impurity 4 and controlling their levels can enhance the safety profile of pharmaceutical products .
Drug Discovery
The core structure of “10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine” has significant potential in the field of drug discovery . It has been applied as a key synthetic intermediate in several total syntheses .
Cognitive Deficit Treatment
Compounds with a similar structure to “10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine” have shown potential in improving performance in learning and memory tests . This suggests a potential application in the treatment of cognitive deficits in conditions like Alzheimer’s disease or schizophrenia .
Synthesis of Bioactive Molecules
The unique structure of “10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine” can make it a challenging scaffold to acquire . However, it has been used in the synthesis of bioactive molecules, contributing to the development of new synthetic methodologies .
properties
IUPAC Name |
10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,13,15H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGVIZUGFYBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mequitazine Impurity 4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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